molecular formula C20H18N4O4 B13041476 7-(2,4-Dimethoxyphenyl)-3-methyl-5-(pyridin-4-ylmethyl)isoxazolo[4,5-D]pyridazin-4(5H)-one

7-(2,4-Dimethoxyphenyl)-3-methyl-5-(pyridin-4-ylmethyl)isoxazolo[4,5-D]pyridazin-4(5H)-one

Cat. No.: B13041476
M. Wt: 378.4 g/mol
InChI Key: FARIVNZRRJTLKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(2,4-Dimethoxyphenyl)-3-methyl-5-(pyridin-4-ylmethyl)isoxazolo[4,5-D]pyridazin-4(5H)-one is a complex organic compound that belongs to the class of isoxazolo[4,5-D]pyridazinones This compound is characterized by its unique structure, which includes a dimethoxyphenyl group, a methyl group, and a pyridinylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2,4-Dimethoxyphenyl)-3-methyl-5-(pyridin-4-ylmethyl)isoxazolo[4,5-D]pyridazin-4(5H)-one typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Isoxazole Ring: The initial step involves the formation of the isoxazole ring through a cyclization reaction. This can be achieved by reacting a suitable precursor, such as a β-keto ester, with hydroxylamine under acidic or basic conditions.

    Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced through a Friedel-Crafts acylation reaction, where the isoxazole intermediate is reacted with 2,4-dimethoxybenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.

    Formation of the Pyridazinone Ring: The pyridazinone ring is formed by reacting the intermediate with hydrazine or a hydrazine derivative under reflux conditions.

    Introduction of the Pyridinylmethyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

7-(2,4-Dimethoxyphenyl)-3-methyl-5-(pyridin-4-ylmethyl)isoxazolo[4,5-D]pyridazin-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens can be introduced or replaced using suitable nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or acetonitrile.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

7-(2,4-Dimethoxyphenyl)-3-methyl-5-(pyridin-4-ylmethyl)isoxazolo[4,5-D]pyridazin-4(5H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 7-(2,4-Dimethoxyphenyl)-3-methyl-5-(pyridin-4-ylmethyl)isoxazolo[4,5-D]pyridazin-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-(3,4-dimethoxyphenyl)-7-methyl-5-oxo-6-(3-pyridinylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile
  • Bis(4-(pyridin-4-yl)phenyl)methanone

Uniqueness

7-(2,4-Dimethoxyphenyl)-3-methyl-5-(pyridin-4-ylmethyl)isoxazolo[4,5-D]pyridazin-4(5H)-one is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H18N4O4

Molecular Weight

378.4 g/mol

IUPAC Name

7-(2,4-dimethoxyphenyl)-3-methyl-5-(pyridin-4-ylmethyl)-[1,2]oxazolo[4,5-d]pyridazin-4-one

InChI

InChI=1S/C20H18N4O4/c1-12-17-19(28-23-12)18(15-5-4-14(26-2)10-16(15)27-3)22-24(20(17)25)11-13-6-8-21-9-7-13/h4-10H,11H2,1-3H3

InChI Key

FARIVNZRRJTLKR-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=C1C(=O)N(N=C2C3=C(C=C(C=C3)OC)OC)CC4=CC=NC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.